2,2-difluoro-3,4-dihydro-2H-1,4-benzoxazine 2,2-difluoro-3,4-dihydro-2H-1,4-benzoxazine
Brand Name: Vulcanchem
CAS No.: 1432682-08-0
VCID: VC2864926
InChI: InChI=1S/C8H7F2NO/c9-8(10)5-11-6-3-1-2-4-7(6)12-8/h1-4,11H,5H2
SMILES: C1C(OC2=CC=CC=C2N1)(F)F
Molecular Formula: C8H7F2NO
Molecular Weight: 171.14 g/mol

2,2-difluoro-3,4-dihydro-2H-1,4-benzoxazine

CAS No.: 1432682-08-0

Cat. No.: VC2864926

Molecular Formula: C8H7F2NO

Molecular Weight: 171.14 g/mol

* For research use only. Not for human or veterinary use.

2,2-difluoro-3,4-dihydro-2H-1,4-benzoxazine - 1432682-08-0

Specification

CAS No. 1432682-08-0
Molecular Formula C8H7F2NO
Molecular Weight 171.14 g/mol
IUPAC Name 2,2-difluoro-3,4-dihydro-1,4-benzoxazine
Standard InChI InChI=1S/C8H7F2NO/c9-8(10)5-11-6-3-1-2-4-7(6)12-8/h1-4,11H,5H2
Standard InChI Key JSHKEGBIEMCGIG-UHFFFAOYSA-N
SMILES C1C(OC2=CC=CC=C2N1)(F)F
Canonical SMILES C1C(OC2=CC=CC=C2N1)(F)F

Introduction

2,2-Difluoro-3,4-dihydro-2H-1,4-benzoxazine is a complex organic compound featuring a benzoxazine ring structure. This bicyclic compound includes both aromatic and heterocyclic components, with two fluorine atoms at the 2-position, contributing to its unique chemical properties and potential biological activities.

Synthesis Methods

Several methods can be proposed for synthesizing compounds with benzoxazine scaffolds, although specific synthesis details for 2,2-difluoro-3,4-dihydro-2H-1,4-benzoxazine are not widely documented. Generally, benzoxazine derivatives can be synthesized through reactions involving intramolecular cyclization and various functional group modifications .

Biological and Chemical Activities

  • Biological Activity: While specific biological activities of 2,2-difluoro-3,4-dihydro-2H-1,4-benzoxazine are not extensively documented, compounds with similar benzoxazine scaffolds have shown potential in various therapeutic areas, including anticancer activity .

  • Chemical Reactivity: The presence of fluorine atoms and the carboxylic acid group can influence its chemical reactivity, potentially participating in reactions such as esterification or amidation.

Related Compounds

Compound NameMolecular FormulaKey Features
Methyl 2,2-difluoro-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylateC10H9F2NO3Methyl ester derivative; potentially different solubility and reactivity
Ethyl 2,2-difluoro-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylateC11H11F2NO3Ethyl ester; larger alkyl group may influence biological activity
(S)-9,10-Difluoro-3-methyl-7-oxo-2,3-dihydro-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acidNot specifiedContains a pyrido ring; different pharmacological properties

Potential Applications

  • Therapeutic Use: Compounds with benzoxazine scaffolds have shown potential in therapeutic areas, particularly in anticancer research .

  • Chemical Synthesis: These compounds can serve as building blocks for further chemical synthesis, offering a versatile platform for modifying functional groups to achieve desired properties.

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